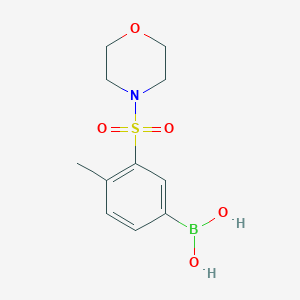
4-Methyl-3-(morpholinosulfonyl)phenylboronic acid
Übersicht
Beschreibung
4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is a chemical compound with the molecular formula C11H16BNO5S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic acid ester functional group . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is involved in complex chemical reactions and synthesis processes, contributing to the development of various compounds with potential applications in scientific research. For example, the reaction of o-formylphenylboronic acid with morpholine forms 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing the compound's role in generating new chemical entities with unique structures and properties (Sporzyński et al., 2005).
Antitumor and Antiproliferative Activities
The compound has shown promise in experimental oncology, particularly in the synthesis of derivatives exhibiting antiproliferative and proapoptotic effects against cancer cells. A study evaluating the antiproliferative potential of simple phenylboronic acid and benzoxaborole derivatives, including 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid derivatives, found several compounds to be highly active antiproliferative agents. These compounds induced cell cycle arrest and apoptosis in A2780 ovarian cancer cells, highlighting their potential as novel anticancer agents (Psurski et al., 2018).
Catalytic and Biological Activities
In the realm of catalysis and biological activities, the compound and its derivatives have been explored for various applications. For instance, the depolymerization of cellulose in water catalyzed by phenylboronic acid derivatives, including those with morpholine substitutions, has been demonstrated, showcasing the potential of these compounds in facilitating the breakdown of cellulose into glucose at nearly neutral pH values (Levi et al., 2016). This indicates a potential application in the sustainable processing of biomass.
Additionally, modified phenylboronic acids, akin to 4-Methyl-3-(morpholinosulfonyl)phenylboronic acid, have been employed in the detection of saccharides by reactive desorption electrospray ionization (DESI), improving sensitivity and selectivity in saccharide analysis, which could be beneficial in the analysis of biological samples (Zhang & Chen, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-methyl-3-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDBVOKHZSYLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(morpholinosulfonyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)

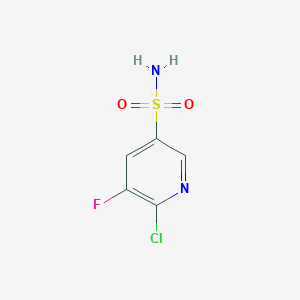
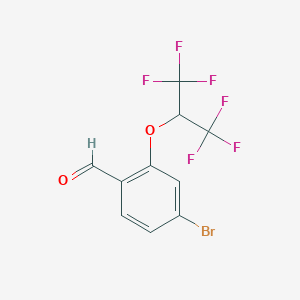

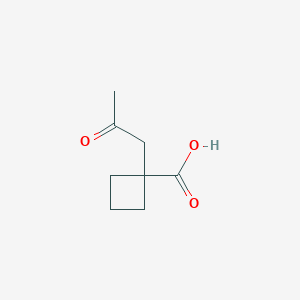
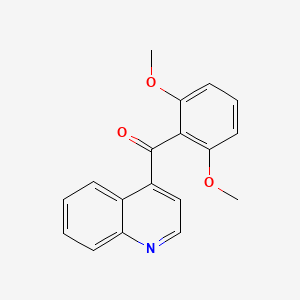
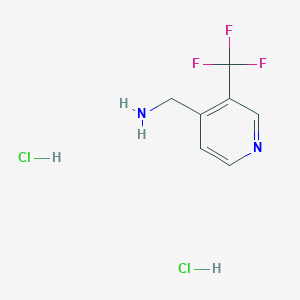
![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)
![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)
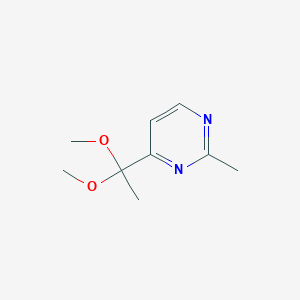
![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)